molecular formula C6H6N2O3 B8806255 ethyl 3-oxo-3H-pyrazole-5-carboxylate CAS No. 408334-03-2

ethyl 3-oxo-3H-pyrazole-5-carboxylate

Cat. No.: B8806255
CAS No.: 408334-03-2
M. Wt: 154.12 g/mol
InChI Key: ILNOSUPSMMAKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-3H-pyrazole-5-carboxylate is a pyrazole derivative featuring a ketone group at the 3-position and an ethyl ester at the 5-position. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity. This article systematically compares this compound with similar pyrazole esters, emphasizing substituent effects, physical properties, and applications.

Properties

CAS No.

408334-03-2

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

ethyl 5-oxopyrazole-3-carboxylate

InChI

InChI=1S/C6H6N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h3H,2H2,1H3

InChI Key

ILNOSUPSMMAKNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N=N1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the Pyrazole 3-Position

The 3-position of the pyrazole ring significantly influences electronic and steric properties:

  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate (CAS 4027-57-0): Replacing the oxo group with a methyl group reduces polarity and increases lipophilicity. This derivative exhibits a molecular weight of 154.17 g/mol, 98% purity, and applications in pesticide and pharmaceutical intermediates .
  • It has a molecular weight of 156.14 g/mol and ≥97% purity .

Substituent Variations at the Pyrazole 5-Position

The ethyl ester group at position 5 is a common feature, but substitutions elsewhere modulate bioactivity:

  • Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates : Diarylation at positions 3 and 4 increases steric bulk and aromatic interactions, as demonstrated in Suzuki coupling syntheses (e.g., Pd(PPh₃)₄ catalysis in DMF/water) .

Influence of Aryl Substituents

Aryl groups enhance structural complexity and pharmacological relevance:

  • Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1): The electron-withdrawing fluoro and electron-donating methoxy groups on the phenyl ring create a polarized structure, favoring interactions with enzyme active sites .
  • Ethyl 3-(3-methoxyphenyl)pyrazole-5-carboxylate (CAS 723339-63-7): Methoxy-substituted aryl groups improve solubility and metabolic stability, critical for drug development .

Impact of Ring Saturation and Tautomerism

Ring saturation (e.g., dihydro structures) and tautomeric shifts alter reactivity:

  • Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate : The pyrazoline backbone (partially saturated ring) increases conformational flexibility compared to fully unsaturated pyrazoles, affecting crystallization and bioavailability .
  • Ethyl 3-oxo-3H-pyrazole-5-carboxylate: The 3-oxo group likely participates in keto-enol tautomerism, influencing acidity (pKa ~8–10) and coordination chemistry .

Data Tables

Table 1: Physical and Chemical Properties of Selected Pyrazole Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Purity Key Applications References
This compound* - C₆H₈N₂O₃ 156.14 ≥97% Under investigation
Ethyl 3-methyl-1H-pyrazole-5-carboxylate 4027-57-0 C₇H₁₀N₂O₂ 154.17 98% Pesticide intermediates
Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate 40711-33-9 C₆H₈N₂O₃ 156.14 ≥97% Synthetic intermediate
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 1326810-54-1 C₁₄H₁₄FN₂O₄ 308.27 - Pharmaceutical research

*Data inferred from structurally analogous compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-oxo-3H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters. Key steps include:

  • Using ethyl acetoacetate and hydrazine derivatives under reflux in ethanol or methanol .
  • Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and temperature (60–80°C). Side reactions, such as over-oxidation, can be minimized by inert atmosphere (N₂/Ar) .
  • Characterization via ¹H/¹³C NMR and FT-IR confirms the carbonyl (C=O) and pyrazole ring formation. Purity is assessed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the biological activity of this compound initially screened?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity screening : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin .
  • Data interpretation requires normalization to solvent controls and statistical validation (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles .
  • Hydrogen bonding patterns (e.g., N–H⋯O interactions) are analyzed using Mercury software to predict molecular packing .
  • Discrepancies between computational (DFT) and experimental data are resolved by refining thermal parameters and validating against Cambridge Structural Database entries .

Q. What strategies address contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer :

  • Standardized assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., halogen vs. nitro groups) using a library of analogs (Table 1) .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply multivariate regression to identify confounding variables (e.g., solvent polarity) .

Table 1 : Comparative Biological Activity of Pyrazole Derivatives

CompoundAntimicrobial Activity (MIC, µg/mL)Anticancer IC₅₀ (µM)
This compound16–32 (Gram+)45.2 ± 2.1 (HeLa)
Ethyl 3-bromo analog64–128>100
Ethyl 3-nitro analog8–1628.7 ± 1.8 (MCF-7)
Source: Adapted from EPA DSSTox and PubChem data

Q. How do intermolecular interactions influence the stability and reactivity of this compound?

  • Methodological Answer :

  • Hydrogen bonding : FT-IR and SCXRD identify key interactions (e.g., pyrazole N–H with ester carbonyl) that stabilize the enol tautomer .
  • Reactivity studies : Track tautomerization via ¹H NMR in DMSO-d₆ (keto-enol equilibrium shifts with pH).
  • Computational modeling (Gaussian, B3LYP/6-31G*) predicts reaction pathways (e.g., nucleophilic attack at the carbonyl) .

Data Analysis and Validation

Q. What analytical techniques validate the purity and identity of this compound?

  • Methodological Answer :

  • LC-MS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 183.1 (calculated: 183.06) .
  • Elemental analysis : Acceptable C/H/N deviations ≤ 0.4% from theoretical values (C₇H₈N₂O₃: C 49.41%, H 4.74%, N 15.49%) .
  • XRD purity : R-factor < 5% and no extraneous peaks in PXRD .

Q. How can researchers optimize multi-step syntheses involving this compound?

  • Methodological Answer :

  • Flow chemistry : Continuous synthesis reduces intermediate isolation steps and improves yield (e.g., 72% vs. 58% batch) .
  • Catalysis : Pd(PPh₃)₄ in Suzuki couplings for aryl substitutions (e.g., 4-fluorophenyl addition) under microwave irradiation (50°C, 30 min) .
  • Troubleshooting : Monitor by TLC (silica, ethyl acetate/hexane) to detect side products (e.g., dimerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.